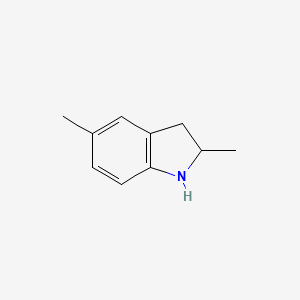

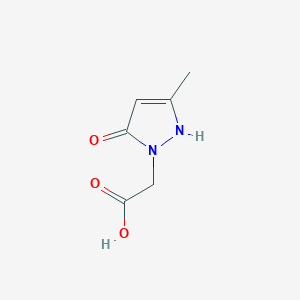

![molecular formula C12H17NO2 B1368183 乙酸(R)-[(1-苯乙基)氨基]乙酯 CAS No. 66512-37-6](/img/structure/B1368183.png)

乙酸(R)-[(1-苯乙基)氨基]乙酯

描述

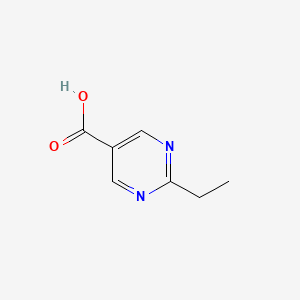

Ethyl (R)-[(1-Phenylethyl)amino]acetate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl (R)-[(1-Phenylethyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-[(1-Phenylethyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化和合成应用:

- Mäki-Arvela 等人 (2008) 展示了 R-1-苯乙酸乙酯的级联合成,包括苯乙酮的氢化和使用乙酸乙酯作为酰基供体的固定化脂肪酶上的所得醇的酰化 (Mäki-Arvela 等,2008)。

- 在另一项研究中,使用各种负载钯催化剂系统地研究了负载酸度对苯乙酮加氢合成 R-1-苯乙酸乙酯的影响 (Mäki-Arvela 等,2008)。

晶体学研究:

- 使用 X 射线方法确定了乙酸乙酯 (2-氨基-4-苯基-5-噻唑基) 的晶体结构,揭示了由分子内和分子间氢键产生的显着稳定性 (DyaveGowda 等,2002)。

生物催化研究:

- Mironowicz (1998) 的一项研究重点关注使用马铃薯和菊芋块茎水解各种乙酸酯,包括 1-苯乙酸乙酯,以产生随后被氧化成酮的醇 (Mironowicz,1998)。

光学拆分和理化性质研究:

- Larsen 等人 (1994) 研究了由对映异构的 2-氨基-2-苯乙醇和 (R)-扁桃酸形成的非对映异构盐,探索了它们的晶体结构和理化性质 (Larsen 等,1994)。

β-氨基酸和酯的合成:

- Mokhallalati 等人 (1993) 描述了一种使用三丁基锡乙酸乙酯和 (R)-2-芳基或烷基-1,3-恶唑烷酮的高效对映异构三步合成 β-氨基酸(酯)的方法 (Mokhallalati 等,1993)。

连续反应器中的酶催化:

- Şahin 等人 (2012) 在连续下流固定床反应器中研究了外消旋 1-苯乙醇与乙酸乙酯的动力学拆分,重点关注固定化脂肪酶的活性和稳定性 (Şahin 等,2012)。

生化分析

Biochemical Properties

Ethyl ®-[(1-Phenylethyl)amino]acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are crucial for the compound’s role in facilitating the transfer of amino groups between molecules, thereby influencing metabolic pathways .

Cellular Effects

Ethyl ®-[(1-Phenylethyl)amino]acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and differentiation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of Ethyl ®-[(1-Phenylethyl)amino]acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been found to inhibit certain proteases, thereby affecting protein degradation pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl ®-[(1-Phenylethyl)amino]acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl ®-[(1-Phenylethyl)amino]acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of Ethyl ®-[(1-Phenylethyl)amino]acetate vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

Ethyl ®-[(1-Phenylethyl)amino]acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. For instance, it can influence the activity of aminotransferases and dehydrogenases, thereby affecting metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl ®-[(1-Phenylethyl)amino]acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, and it can bind to intracellular proteins that facilitate its localization and accumulation . These processes are essential for the compound’s biological activity and function.

Subcellular Localization

Ethyl ®-[(1-Phenylethyl)amino]acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the cytoplasm, mitochondria, and nucleus, depending on its post-translational modifications and targeting signals . The subcellular localization of the compound is important for its activity and function, as it determines the specific biochemical pathways it can influence.

属性

IUPAC Name |

ethyl 2-[[(1R)-1-phenylethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYBPTIJJCODFR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216716 | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66512-37-6 | |

| Record name | N-[(1R)-1-Phenylethyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)